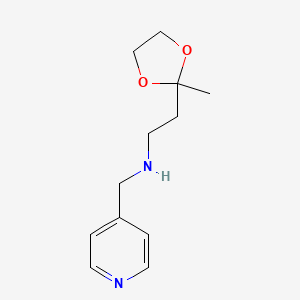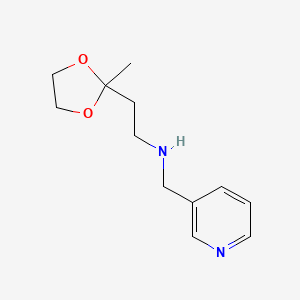![molecular formula C11H19N3O2 B6631825 2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)
2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine is a chemical compound that has gained significant attention in scientific research. This compound is also known as MDPV, which is a synthetic cathinone, a class of psychoactive substances that are structurally similar to amphetamines. MDPV has been found to have a high affinity for the dopamine and norepinephrine transporters, leading to its stimulant effects. In
作用机制
MDPV works by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in its stimulant effects, including increased energy, alertness, and euphoria. However, MDPV has also been found to have negative effects on the cardiovascular and nervous systems, which can lead to serious health consequences.
Biochemical and Physiological Effects
MDPV has been found to have a wide range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes changes in brain activity, leading to altered mood, perception, and behavior. In addition, MDPV has been found to have negative effects on the liver, kidney, and other organs, which can lead to long-term health consequences.
实验室实验的优点和局限性
MDPV has several advantages for use in lab experiments, including its high potency and selectivity for dopamine and norepinephrine transporters. However, its negative effects on the cardiovascular and nervous systems can make it difficult to use in certain types of experiments, and its potential for abuse and addiction raises ethical concerns.
未来方向
There are several future directions for MDPV research, including further exploration of its potential therapeutic applications, as well as its effects on the cardiovascular and nervous systems. In addition, there is ongoing research to develop new synthetic cathinones with improved safety profiles and therapeutic potential.
Conclusion
MDPV is a synthetic cathinone that has gained significant attention in scientific research. It has been found to have potential therapeutic applications, particularly in the treatment of depression and anxiety, but its negative effects on the cardiovascular and nervous systems raise concerns about its safety. Further research is needed to fully understand the biochemical and physiological effects of MDPV, and to develop new synthetic cathinones with improved safety profiles and therapeutic potential.
合成方法
MDPV can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and 4-methylpyrazole. The resulting product is then purified through recrystallization to obtain MDPV in its pure form.
科学研究应用
MDPV has been widely studied for its potential therapeutic applications, particularly in the treatment of certain psychiatric disorders such as depression and anxiety. It has been found to have antidepressant and anxiolytic effects in animal models, and there is ongoing research to explore its potential as a medication for these conditions.
属性
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(15-5-6-16-11)3-4-12-7-10-8-13-14(2)9-10/h8-9,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJIQQVTNVZXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCNCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid](/img/structure/B6631750.png)
![5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid](/img/structure/B6631751.png)
![5-[[1-(5-Chlorothiophen-2-yl)ethylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631762.png)


![5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid](/img/structure/B6631784.png)


![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)



